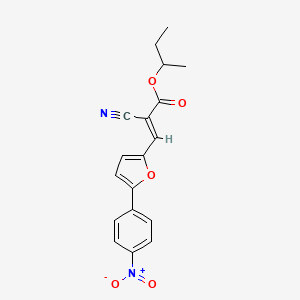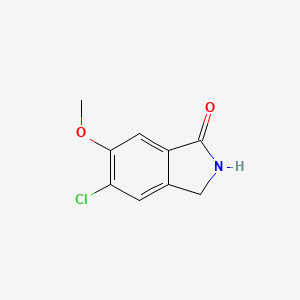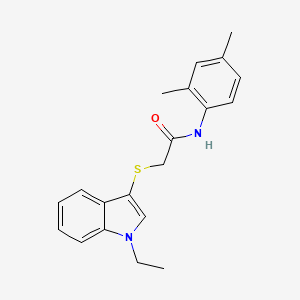
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is an organic compound that features a complex structure combining a dimethylphenyl group, an indole moiety, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Thioacetamide Intermediate: This can be achieved by reacting 2-chloro-N-(2,4-dimethylphenyl)acetamide with sodium hydrosulfide (NaHS) under basic conditions to introduce the thio group.
Coupling with Indole Derivative: The intermediate is then reacted with 1-ethyl-1H-indole-3-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include:
Continuous Flow Synthesis: This method enhances reaction efficiency and scalability.
Catalyst Optimization: Using catalysts to improve yield and reduce reaction time.
Purification Techniques: Employing crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for metal complexes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies to understand its interaction with biological receptors.
Medicine:
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Drug Development: A candidate for developing new drugs targeting specific pathways.
Industry:
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the ethyl group on the indole moiety.
N-(2,4-Dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: Contains a methyl group instead of an ethyl group on the indole moiety.
Uniqueness:
Structural Features: The presence of the ethyl group on the indole moiety may enhance its binding affinity and specificity for certain biological targets.
Reactivity: The compound’s unique structure may result in distinct reactivity patterns compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-4-22-12-19(16-7-5-6-8-18(16)22)24-13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAZSPWUQUKWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)
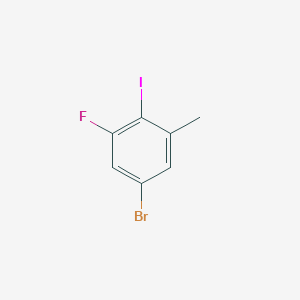
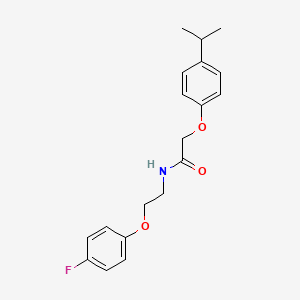
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)
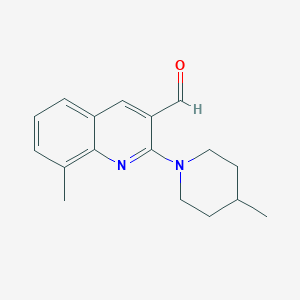
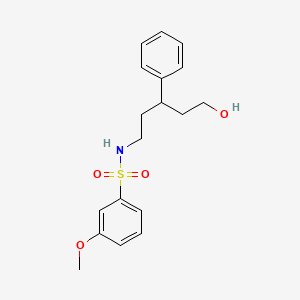


![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)
